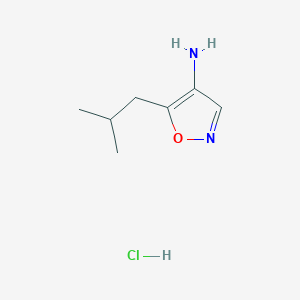![molecular formula C16H19N3O4 B2893583 N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-ethoxy-1-ethyl-1H-pyrazole-4-carboxamide CAS No. 1014070-25-7](/img/structure/B2893583.png)
N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-ethoxy-1-ethyl-1H-pyrazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Compounds with the benzo[d][1,3]dioxol-5-ylmethyl moiety are often used in the synthesis of various pharmaceuticals . They are typically aromatic compounds, which means they have a ring structure that allows for the delocalization of electrons .
Synthesis Analysis
The synthesis of similar compounds often involves the reaction of a benzo[d][1,3]dioxol-5-ylmethyl derivative with another compound to form the desired product . The exact method would depend on the specific reactants and conditions.Molecular Structure Analysis
The molecular structure of these compounds can be determined using various spectroscopic techniques, such as NMR and IR spectroscopy . Crystallography can also be used to determine the 3D structure .Chemical Reactions Analysis
The chemical reactions involving these compounds can vary widely depending on the specific compound and the conditions. They might undergo various types of reactions, including condensation, substitution, and redox reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of these compounds can be determined using various techniques. These might include determining their melting point, solubility, and stability .Applications De Recherche Scientifique
Crystallography and Structural Analysis
The compound has been used in crystallography to understand molecular structures and interactions. Its crystal structure provides insights into its potential binding mechanisms and interactions with other molecules, which is crucial for drug design and material science .
Nonlinear Optical Material Studies
This compound has been studied for its nonlinear optical properties, which are important for applications in photonics and optoelectronics. Nonlinear optical materials are used in devices that manipulate light, such as in optical switching and modulation .
Flavoring Agent in Food Industry
Although not naturally occurring, this compound has been synthesized for potential use as a flavoring agent in specific food categories. Its unique chemical structure could impart distinct flavors .
Spectroscopic Investigations
Spectroscopic methods have been employed to investigate the compound’s electronic transitions and energy states. These studies are essential for understanding the compound’s reactivity and potential use in sensors or probes .
Anticancer Activity
Research has been conducted on derivatives of this compound for their anticancer activity. The compound’s structure serves as a scaffold for creating new molecules that can be tested against various cancer cell lines .
Mécanisme D'action
Target of Action
The primary target of this compound is a molecular chaperone . Molecular chaperones are proteins that assist in the folding, assembly, and disassembly of other macromolecular structures. They play a crucial role in maintaining cellular homeostasis .
Mode of Action
The compound interacts with its target, the molecular chaperone, promoting the maturation, structural maintenance, and proper regulation of specific target proteins . These proteins are involved in various cellular processes, including cell cycle control and signal transduction .
Biochemical Pathways
The compound affects the biochemical pathways associated with the target proteins. By interacting with the molecular chaperone, it influences the folding and function of these proteins, thereby affecting the pathways they are involved in . The downstream effects of these changes can include alterations in cell cycle progression and signal transduction .
Pharmacokinetics
Similar compounds have been shown to have good bioavailability .
Result of Action
The result of the compound’s action at the molecular and cellular level is the modulation of protein function. This can lead to changes in cell behavior, including alterations in cell growth and division . Some related compounds have demonstrated antitumor activities, suggesting potential therapeutic applications .
Action Environment
The action, efficacy, and stability of the compound can be influenced by various environmental factors These can include the pH and temperature of the environment, the presence of other molecules, and the specific cellular context
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-3-ethoxy-1-ethylpyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O4/c1-3-19-9-12(16(18-19)21-4-2)15(20)17-8-11-5-6-13-14(7-11)23-10-22-13/h5-7,9H,3-4,8,10H2,1-2H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKZRNSOEHXFPRE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)OCC)C(=O)NCC2=CC3=C(C=C2)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-ethoxy-1-ethyl-1H-pyrazole-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3-Chloro-4-methylphenyl){2-[(2-phenylethyl)amino]pteridin-4-yl}amine](/img/structure/B2893500.png)
![N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-N'-(3-methylphenyl)ethanediamide](/img/structure/B2893501.png)
![3-(3,4-dichlorophenyl)-5H-indeno[1,2-c]pyridazin-5-one](/img/structure/B2893502.png)
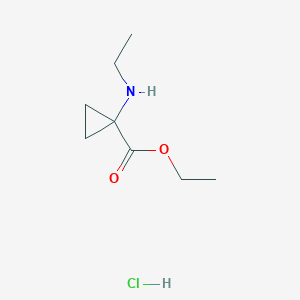
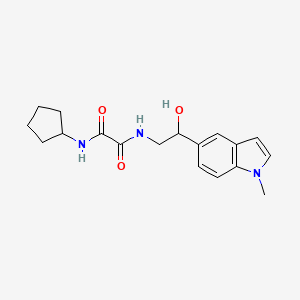


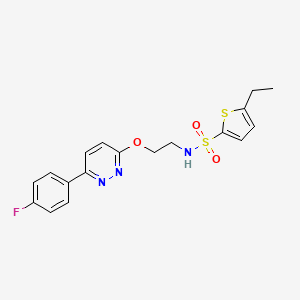
![4-(4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)-N-[(pyridin-3-yl)methyl]benzamide](/img/structure/B2893515.png)
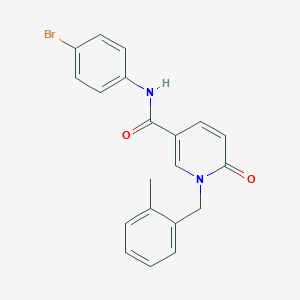

![N-(3-isopropoxypropyl)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2893519.png)
![Methyl 6-tert-butyl-2-[(cyanoacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2893521.png)
